Product packaging for Butyl 6-chloro-2H-chromene-3-carboxylate(Cat. No.:CAS No. 338759-52-7)

Butyl 6-chloro-2H-chromene-3-carboxylate

Cat. No.: B2371162
CAS No.: 338759-52-7
M. Wt: 266.72
InChI Key: ILRPQVSQESAMSQ-UHFFFAOYSA-N
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Description

Significance of the Chromene Scaffold in Contemporary Chemical Research

The chromene framework is a fundamental structural unit found in numerous natural products, including alkaloids, flavonoids, and tocopherols. nih.gov This prevalence in nature has inspired medicinal chemists to explore its potential in drug discovery. The inherent biological activity of the chromene scaffold is diverse, with derivatives exhibiting a wide spectrum of pharmacological properties.

The versatility of the chromene ring system allows for functionalization at various positions, enabling the fine-tuning of its biological and physicochemical properties. This has led to the development of chromene-based compounds with a range of therapeutic applications. The lipophilic nature of the chromene core is also thought to enhance the ability of these compounds to cross biological membranes. researchgate.net

Table 1: Reported Biological Activities of Chromene Derivatives

Biological ActivityReference
Antimicrobial derpharmachemica.com
Antiviral researchgate.net
Anticancer derpharmachemica.com
Anti-inflammatory mdpi.com
Antioxidant researchgate.net
Anticoagulant nih.gov

Academic Context of Butyl 6-chloro-2H-chromene-3-carboxylate and Related Halogenated Chromene-3-carboxylate Derivatives

The academic interest in this compound lies at the intersection of chromene chemistry and the strategic use of halogenation in medicinal chemistry. While specific research solely focused on this butyl ester is limited in publicly available literature, its scientific context can be inferred from studies on its parent carboxylic acid and other halogenated chromene esters.

The synthesis of the parent compound, 6-chloro-2-oxo-2H-chromene-3-carboxylic acid, has been reported, and it serves as a key intermediate for the preparation of various ester and amide derivatives. acs.org The introduction of a chlorine atom at the 6-position of the chromene ring is a common strategy to modulate the electronic and lipophilic properties of the molecule, which can significantly influence its biological activity. Halogenation has been shown to enhance the antimicrobial and anticancer activities of various heterocyclic compounds. nih.govmdpi.com For instance, studies on halogenated 3-nitro-2H-chromenes have demonstrated that the presence and position of halogen atoms can potentiate antibacterial activity. mdpi.com

The esterification of the 3-carboxylic acid group is a frequently employed method to create a library of compounds for structure-activity relationship (SAR) studies. The choice of the ester group, in this case, a butyl group, can affect the compound's solubility, bioavailability, and interaction with biological targets. The synthesis of various alkyl esters of coumarin-3-carboxylic acids is well-documented, often achieved through methods like the Knoevenagel condensation followed by esterification, or Fischer esterification of the corresponding carboxylic acid. acgpubs.orglibretexts.org

Research on related ethyl esters of halogenated chromene-3-carboxylates has shown their potential as antimicrobial agents. For example, 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester has been synthesized and characterized for its antibacterial activity. tandfonline.com This suggests that this compound would be a compound of interest for similar biological evaluations.

Table 2: Physicochemical Data for this compound and Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )
This compoundC14H15ClO3266.72
6-Chloro-2-oxo-2H-chromene-3-carboxylic AcidC10H5ClO4224.59
Ethyl 6-chloro-8-methyl-2-oxo-2H-chromene-3-carboxylateC13H11ClO4266.68 tandfonline.com
Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylateC12H8Br2O4392.00 nih.gov

The academic pursuit of compounds like this compound is driven by the continuous search for new therapeutic agents with improved efficacy and novel mechanisms of action. The synthesis and evaluation of such derivatives contribute to the broader understanding of the structure-activity relationships within the chromene class of compounds and highlight the importance of systematic structural modification in drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15ClO3 B2371162 Butyl 6-chloro-2H-chromene-3-carboxylate CAS No. 338759-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 6-chloro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c1-2-3-6-17-14(16)11-7-10-8-12(15)4-5-13(10)18-9-11/h4-5,7-8H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRPQVSQESAMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Butyl 6 Chloro 2h Chromene 3 Carboxylate and Analogous Structures

Established Synthetic Pathways for 2H-Chromene-3-carboxylates

Traditional methods for constructing the 2H-chromene-3-carboxylate core often involve multi-step sequences, but significant progress has been made in developing more convergent and efficient one-pot procedures.

Multi-component reactions (MCRs) are highly valued for their efficiency, as they combine two or more reactants in a single step to form a complex product, thereby reducing waste and saving time. jetir.org Several MCRs have been developed for the synthesis of functionalized 2H-chromenes.

One common approach involves the one-pot, three-component reaction of a salicylaldehyde (B1680747) derivative, an active methylene (B1212753) compound, and a third component, often catalyzed by a base or an organocatalyst. jcsp.org.pknih.gov For instance, a series of alkoxy-substituted 2H-chromenes have been synthesized through a one-pot reaction of salicylaldehydes, acetylacetone, and an alcohol, using tetra-n-butylammonium fluoride (B91410) (TBAF) as a catalyst. nih.gov L-proline has also been utilized as a catalyst in green MCRs involving salicylaldehydes, alkynes (like propiolates or acetylenedicarboxylates), and alcohols to produce diverse 2H-chromene structures. researchgate.net These reactions are advantageous due to their operational simplicity and ability to generate structural diversity efficiently.

Examples of Multi-Component Reactions for 2H-Chromene Synthesis
Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeReference
SalicylaldehydesAcetylacetoneAlcoholsTBAFAlkoxy-substituted 2H-chromenes nih.gov
SalicylaldehydesAlkynesAlcoholsL-prolineFunctionalized 2H-chromenes researchgate.net
Substituted benzaldehydeDimedoneMalononitrileDABCOFunctionalized 4H-pyrans jcsp.org.pk
Salicylaldehydesβ-NaphtholMalononitrileCeric Ammonium Nitrate (CAN)2-amino-4H-chromenes jetir.org

Cyclization reactions are fundamental to forming the heterocyclic pyran ring of the chromene system. These can be categorized based on the specific bond formation strategy.

Intramolecular Cyclization: An important route involves the intramolecular cyclization of appropriately substituted precursors. For example, a mild, electrophilic cyclization of substituted propargylic aryl ethers using reagents like I₂, ICl, or PhSeBr produces 3,4-disubstituted 2H-benzopyrans in excellent yields. organic-chemistry.org This method is notable for its tolerance of various functional groups. organic-chemistry.org Another approach is the intramolecular Rauhut–Currier reaction, where lithium aryl selenolates have been shown to be effective nucleophilic catalysts for the cyclization of chalcone (B49325) derivatives to form either 2H- or 4H-chromenes, depending on the substituents. nih.govacs.org

Cascade Reactions: Cascade or tandem reactions, where multiple bond-forming events occur in a single sequence without isolating intermediates, offer high efficiency. A cascade oxa-Michael-Henry reaction between salicylaldehyde derivatives and β-nitrostyrenes, catalyzed by potassium carbonate under solvent-free ball-milling conditions, provides 3-nitro-2H-chromenes in good yields with short reaction times. organic-chemistry.org

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.orgwikipedia.org This methodology has been effectively applied to the synthesis of 2H-chromene derivatives.

The reaction of 2-hydroxybenzaldehydes with activated alkenes (e.g., acrylates, acrylonitrile) under Baylis-Hillman conditions can lead directly to 3-substituted 2H-chromenes through a tandem reaction sequence. researchgate.net The process is thought to initiate with the formation of a Baylis-Hillman adduct, which then undergoes an intramolecular cyclization. researchgate.net For example, the reaction between salicylaldehyde and tert-butyl acrylate (B77674), catalyzed by DABCO, initially forms a Baylis-Hillman adduct. This intermediate can then be cyclized in the presence of an acid to yield a mixture of 2H-chromene and coumarin (B35378) derivatives. researchgate.net The choice of catalyst and reaction conditions can influence the chemoselectivity of the cyclization, directing the reaction towards either the 2H-chromene or the isomeric coumarin product. researchgate.net

Several other established methods contribute to the synthetic toolkit for 2H-chromene derivatives.

Knoevenagel Condensation: The Knoevenagel condensation of 2-hydroxybenzaldehyde with active methylene compounds like diethyl malonate, followed by cyclization, is a classic route to produce coumarin-3-carboxylates, which are structurally related to 2H-chromene-3-carboxylates. tandfonline.comresearchgate.net

Petasis Condensation: The Petasis reaction, a multi-component reaction involving a boronic acid, an amine, and a carbonyl compound, has been adapted for 2H-chromene synthesis. The condensation of vinylic or aromatic boronic acids with salicylaldehydes and amines, assisted by the adjacent hydroxyl group, leads to an intermediate that cyclizes upon heating to provide 2H-chromenes. organic-chemistry.org

Wittig-type Reactions: The intramolecular cyclization of Wittig intermediates has been reported as a synthetic strategy for accessing the 2H-chromene scaffold. researchgate.net

Advanced and Green Synthesis Strategies

Reflecting the broader trends in chemical synthesis, the development of advanced and environmentally benign methods for 2H-chromene production is a key research area. These strategies often rely on catalysis to achieve high efficiency under mild conditions. benthamdirect.com

Catalysis is central to modern organic synthesis, and the preparation of 2H-chromenes has benefited immensely from the development of new catalytic systems, including transition-metal catalysis and organocatalysis. researchgate.netacs.org

Transition-Metal Catalysis: Various transition metals have been employed to catalyze the synthesis of 2H-chromenes.

Rhodium(III)-Catalysis: An efficient synthesis of 2H-chromene-3-carboxylic acids has been achieved via a rhodium(III)-catalyzed C–H activation/[3 + 3] annulation of N-phenoxyacetamides with methyleneoxetanones. acs.org

Iron(III)-Catalysis: Iron(III) chloride has been used to catalyze the intramolecular alkyne-carbonyl metathesis of alkynyl ethers of salicylaldehyde, yielding 3-substituted 2H-chromenes. acs.org It also catalyzes the cyclization of 2-propargylphenol derivatives, with a consistent preference for the 6-endo-dig cyclization that forms the chromene ring. msu.edu

Gold-Catalysis: Gold catalysts, such as Ph₃PAuNTf₂, are effective for the synthesis of 2H-chromenes from propargyl aryl ethers, affording good to high yields with a wide variety of substituents. acs.orgmsu.edu

Cobalt-Catalysis: A cobalt(II)-porphyrin complex has been shown to catalyze the reaction of salicyl-N-tosylhydrazones with terminal alkynes to produce 2H-chromenes via a metallo-radical mechanism. msu.edu

Organocatalysis: Metal-free catalytic systems, or organocatalysis, are attractive for preventing metal contamination in products, which is particularly important for biologically active compounds. nih.gov

Simple arylamines have been used to catalyze a Mannich-cyclization cascade reaction between naphthols and cinnamaldehydes to generate ortho-quinone methide intermediates, which then cyclize to form 2H-benzo[h]chromenes under mild conditions. mdpi.com

Aminocatalysts derived from L-proline can provide 2-alkyl/aryl-3-nitro-2H-chromenes with excellent enantioselectivity through an asymmetric tandem oxa-Michael-Henry reaction of salicylaldehyde with a conjugated nitroalkene. organic-chemistry.org

Green Catalytic Approaches: Green chemistry principles, such as the use of non-toxic catalysts, solvent-free conditions, and microwave assistance, are increasingly being applied to chromene synthesis. benthamdirect.com

Microwave-assisted, catalyst-free synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes in ethanol (B145695) has been reported as a rapid and eco-friendly route. nih.gov

Silica-immobilized L-proline has served as a recyclable catalyst for the Knoevenagel condensation and intramolecular cyclization of salicylaldehydes with ethyl trifluoroacetoacetate under solvent-free microwave conditions. msu.edu

Overview of Catalytic Approaches in 2H-Chromene Synthesis
Catalyst TypeSpecific Catalyst/SystemReaction TypeStarting MaterialsReference
Transition Metal[Cp*RhCl₂]₂C-H Activation/[3+3] AnnulationN-phenoxyacetamides, Methyleneoxetanones acs.org
Transition MetalFeCl₃Intramolecular Alkyne-Carbonyl MetathesisAlkynyl ethers of salicylaldehyde acs.org
Transition MetalPh₃PAuNTf₂CyclizationPropargyl aryl ethers acs.orgmsu.edu
Transition Metal[CoII(porphyrin)]Metallo-radical activationSalicyl-N-tosylhydrazones, Terminal alkynes msu.edu
OrganocatalystArylamines (e.g., Aniline)Mannich-Cyclization CascadeNaphthols, Cinnamaldehydes mdpi.com
OrganocatalystL-proline derivativesAsymmetric oxa-Michael-HenrySalicylaldehyde, Nitroalkenes organic-chemistry.org
Green MethodMicrowave (catalyst-free)Cyclizationβ-amino acrylates, Salicylaldehydes nih.gov

Catalyst-Based Approaches in Chromene Synthesis

Metal-Catalyzed Methods

Transition metal catalysis offers powerful tools for the synthesis of 2H-chromenes through various ring-closing strategies. msu.edu Rhodium, cobalt, and other metals have been successfully employed to construct the chromene ring system.

A notable rhodium(III)-catalyzed redox-neutral C-H activation/[3+3] annulation cascade has been developed for the synthesis of 2H-chromene-3-carboxylic acids. acs.orgorganic-chemistry.org This method utilizes N-phenoxyacetamides and methyleneoxetanones, with the latter serving as a novel three-carbon source through selective alkyl C–O bond cleavage. acs.orgorganic-chemistry.org The reaction proceeds under mild conditions, tolerates a broad range of substrates, and generally provides moderate to good yields. acs.org Mechanistic studies suggest the involvement of a five-membered rhodacycle intermediate and a plausible Rh(III)–Rh(V)–Rh(III) catalytic cycle. organic-chemistry.org

Cobalt-catalyzed approaches provide another efficient route to 2H-chromenes. msu.edu One such method involves the reaction of salicyl-N-tosylhydrazones and terminal alkynes, catalyzed by cobalt(II) complexes of porphyrins. msu.edunih.gov This process proceeds via a metallo-radical activation mechanism, where a Co(III)-carbene radical intermediate is formed, which then undergoes radical addition to the alkyne. msu.edunih.gov A subsequent hydrogen atom transfer (HAT) and cyclization yield the final 2H-chromene product. nih.gov This protocol is noted for its broad substrate scope, accommodating various substituents on both starting materials. msu.edunih.gov

Other transition metals, including iron and chromium, have also been utilized in 2H-chromene synthesis. For instance, iron(III) chloride can catalyze the intramolecular alkyne-carbonyl metathesis of simple alkynyl ethers of salicylaldehyde to produce 3-substituted 2H-chromenes in high yields. msu.edu

Table 1: Overview of Metal-Catalyzed Syntheses of 2H-Chromene Derivatives

Catalyst System Starting Materials Key Features Ref.
[Cp*RhCl₂]₂ / CsOAc N-phenoxyacetamides, Methyleneoxetanones Redox-neutral C-H activation/[3+3] annulation; Forms 2H-chromene-3-carboxylic acids. acs.orgorganic-chemistry.org
[CoII(porphyrin)] Salicyl-N-tosylhydrazones, Terminal alkynes Metallo-radical activation; Tolerates wide range of substrates. msu.edunih.gov
FeCl₃ Alkynyl ethers of salicylaldehyde Intramolecular alkyne-carbonyl metathesis; Yields 3-substituted 2H-chromenes. msu.edu
Metal-Free Brønsted and Lewis Acid/Base Catalysis

Metal-free catalytic systems, employing Brønsted or Lewis acids and bases, represent an important alternative for 2H-chromene synthesis, often offering milder reaction conditions and avoiding residual metal contamination. rsc.orgmsu.edu

One effective strategy involves the use of boronic acid/Brønsted acid co-catalyst systems for the condensation of phenols with α,β-unsaturated carbonyl compounds. rsc.orgrsc.orgresearchgate.net Optimal catalytic activity has been identified with combinations of an electron-deficient arylboronic acid (e.g., C₆F₅B(OH)₂) and diphenylphosphinic acid. rsc.org This dual catalytic system is particularly effective for less reactive substrates. The reaction likely proceeds through the formation of a benzodioxaborinine intermediate, followed by fragmentation to an ortho-quinone methide and subsequent electrocyclic ring closure. rsc.org

Brønsted acids alone can also effectively catalyze the formation of 2H-chromenes. A novel metal-free formal [4+2] annulation of o-hydroxybenzyl alcohols with alkynyl thioethers has been developed using HNTf₂ as the catalyst. acs.org This protocol provides valuable polysubstituted 2H-chromenes in good to excellent yields under mild conditions and demonstrates a wide substrate scope. acs.org Additionally, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BiNPO₄H) has been used as a Brønsted acid catalyst for the oxo-cyclization of propargyl alcohols with azlactones to synthesize C2-azlactonized 2H-chromenes with excellent diastereoselectivities. researchgate.netdocumentsdelivered.com

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. vjs.ac.vnnih.gov Several protocols for the synthesis of chromene derivatives have benefited from this technology. researchgate.net

The synthesis of 2-amino-2H-chromene-3-carboxylates has been achieved through a catalyst-free, microwave-assisted reaction between salicylaldehydes and β-aminoacrylates in ethanol. researchgate.net This green chemistry approach offers high yields in just 1-2 hours, a significant improvement over the 15 hours required by conventional methods. researchgate.net Similarly, the Knoevenagel condensation of salicylaldehyde and Meldrum's acid to produce 2-oxo-2H-chromene-3-carboxylic acid can be accelerated under microwave irradiation using an agro-waste extract as a green catalyst. benthamdirect.com This method is solvent-free, uses a cheap catalyst, and completes within minutes. benthamdirect.com

Microwave assistance has also been applied to multicomponent reactions (MCRs) to generate complex chromene derivatives. For example, novel 2H-chromenes bearing phenylthiazolidinone motifs have been synthesized in good yields using microwave-assisted MCRs, showcasing the efficiency of this technique for building molecular complexity rapidly. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Chromene Synthesis

Product Method Reaction Time Yield Ref.
2-Amino-2H-chromene-3-carboxylates Microwave 1.5 hours 85% researchgate.net
2-Amino-2H-chromene-3-carboxylates Conventional 15 hours 67% researchgate.net
2-Oxo-2H-chromene-3-carboxylic acid Microwave 2-6 minutes Excellent benthamdirect.com
2H-Chromene-phenylthiazolidinone conjugates Microwave 8-10 minutes Good nih.gov

Ultrasound-Mediated Synthetic Techniques

Ultrasound irradiation is another green chemistry technique that enhances reaction rates and yields through the phenomenon of acoustic cavitation. researchgate.net This method has been applied to the synthesis of various chromene derivatives. researchgate.netnih.gov The reaction of substituted aldehydes, malononitrile, and resorcinol (B1680541) under ultrasound irradiation leads to the formation of substituted chromenes. researchgate.net The process involves the formation of intermediates that undergo cyclization to yield the final product. researchgate.net The use of ultrasound often results in shorter reaction times and high yields under environmentally benign conditions. researchgate.net The influence of ultrasound activation conditions, solvent type, and catalyst presence has been studied to optimize the synthesis of 2-imino-2H-chromene-3-carbonitrile derivatives. mdpi.com

Environmentally Benign Solvent Systems in Chromene Synthesis

The principles of green chemistry encourage the use of environmentally benign solvents or solvent-free conditions to minimize hazardous waste. researchgate.netnih.gov The synthesis of chromene derivatives has seen a shift towards more sustainable practices. rsc.org

Water and ethanol are frequently used as green solvents. researchgate.netthecalculatedchemist.com For instance, the synthesis of 2-amino-2H-chromene-3-carboxylates can be performed efficiently in ethanol under microwave irradiation. researchgate.net Other benign alternatives to hazardous solvents like dichloromethane (B109758) include ethyl acetate (B1210297) and heptane. thecalculatedchemist.comusc.edu Some synthetic protocols have been developed under solvent-free conditions, which represents an ideal green approach. rsc.org For example, the synthesis of chromeno[4,3-b]chromenes has been optimized under solvent-free conditions, providing maximum yields. rsc.org These eco-friendly methods not only reduce environmental impact but can also offer benefits in terms of cost-effectiveness and ease of product purification. researchgate.netnih.gov

Derivatization and Functionalization Strategies of the 2H-Chromene-3-carboxylate Core

The 2H-chromene-3-carboxylate scaffold is a versatile platform for further chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

One common derivatization is the conversion of the carboxylate ester to other functional groups. For example, ethyl 2-oxo-2H-chromene-3-carboxylate reacts with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net While this reaction can be complex, leading to ring-opening and the formation of salicylaldehyde azine and malonohydrazide, it can also be controlled to produce the desired 2-oxo-2H-chromene-3-carbohydrazide. nih.govresearchgate.net This hydrazide is a valuable intermediate for synthesizing N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides and other heterocyclic systems. nih.gov

The carboxylic acid group of 2-oxo-2H-chromene-3-carboxylic acid can be esterified. For instance, reaction with allyl bromide in the presence of potassium carbonate yields the corresponding allyl ester. nih.gov Similarly, the ester can be converted into an amide by reacting with an amine. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(4-methoxyphenyl)ethan-1-amine in refluxing ethanol affords N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide in high yield. mdpi.com

Further functionalization can also be performed on the chromene ring itself. A rhodium-catalyzed C-H functionalization of a 2H-chromene-3-carboxylic acid product with methyl acrylate has been demonstrated, leading to an intriguing fused 1H-furo[3,4-c]chromen-3(4H)-one derivative. acs.org

Synthesis of Precursor 6-Chloro-2H-chromene-3-carboxylic Acid

The synthesis of the key precursor, 6-Chloro-2H-chromene-3-carboxylic acid, and its close analog, 6-chloro-2-oxo-2H-chromene-3-carboxylic acid, is crucial for accessing the target butyl ester. The "2-oxo" derivative, also known as a coumarin, can be synthesized via a Knoevenagel condensation. A literature procedure describes the synthesis of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid, which was obtained as a yellow solid in 89% yield. acs.org

Another relevant precursor is 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid. The synthesis of an amide derivative of this acid has been reported, implying the prior synthesis of the carboxylic acid itself. researchgate.netresearchgate.net This involves the Knoevenagel condensation of the appropriately substituted salicylaldehyde (5-chlorosalicylaldehyde) with ethyl trifluoroacetoacetate, followed by intramolecular cyclization and subsequent hydrolysis of the ester to the carboxylic acid. researchgate.net

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in 2H-Chromene Formation

The synthesis of the 2H-chromene scaffold, a core component of Butyl 6-chloro-2H-chromene-3-carboxylate, proceeds through several key mechanistic pathways. These routes are fundamentally designed to construct the characteristic dihydropyran ring fused to a benzene (B151609) ring.

One of the most prominent mechanisms involves the formation and subsequent cyclization of an ortho-quinone methide (oQM) intermediate. This highly reactive species can be generated from various precursors, such as salicylaldehydes or ortho-hydroxybenzyl alcohols. The formation of the 2H-chromene ring is then accomplished via an oxa-6π electrocyclization reaction. nih.gov This process is a concerted, pericyclic reaction that is governed by orbital symmetry rules, leading to the stereospecific formation of the heterocyclic ring. For instance, the palladium-catalyzed coupling of a bromoquinone with a vinyl stannane (B1208499) can produce a vinyl quinone which, upon enolization, generates an oQM that undergoes this electrocyclization to yield the 2H-chromene structure. nih.gov

Tandem reactions represent another efficient strategy for 2H-chromene synthesis. These sequences combine multiple bond-forming events in a single operation without isolating intermediates. A notable example is the oxa-Michael-Henry reaction, where salicylaldehyde (B1680747) derivatives react with β-nitrostyrenes. organic-chemistry.orgnih.gov This cascade is often catalyzed by a base and involves an initial conjugate addition (oxa-Michael) of the phenolic hydroxyl group to the nitroalkene, followed by an intramolecular Henry reaction (nitro-aldol condensation). Subsequent dehydration typically yields the final 3-nitro-2H-chromene product.

Intramolecular cyclization reactions are also central to 2H-chromene formation. The Rauhut–Currier reaction, catalyzed by nucleophiles like lithium selenolates, can be adapted for the intramolecular cyclization of chalcone (B49325) derivatives bearing a phenolic hydroxyl group to form 2H- or 4H-chromene rings. acs.orgnih.gov Another approach is the ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes, which can be catalyzed by bicyclic hydrazines, operating through a [3+2]/retro-[3+2] metathesis pathway. nih.gov

Table 1: Key Mechanistic Pathways in 2H-Chromene Formation

Mechanism Description Key Intermediates References
Oxa-6π Electrocyclization A pericyclic ring-closing reaction of a conjugated system containing 6π electrons, one of which is an oxygen atom. ortho-Quinone Methide (oQM) nih.gov
Tandem Oxa-Michael-Henry Reaction A one-pot sequence involving the conjugate addition of a phenol (B47542) to a nitroalkene, followed by an intramolecular nitro-aldol reaction and dehydration. Michael adduct, Nitro-aldol intermediate organic-chemistry.orgnih.gov
Intramolecular Rauhut–Currier Reaction Nucleophile-catalyzed intramolecular conjugate addition of an enone to a second enone moiety within the same molecule. Enolate intermediate acs.orgnih.gov
Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) A catalytic reaction that forms a cyclic structure by rearranging the bonds between a carbonyl group and an olefin. [3+2] cycloaddition adduct nih.gov

Role of Catalysis in Directing Reaction Pathways

Catalysis is pivotal in the synthesis of 2H-chromenes, influencing reaction rates, yields, and selectivity. Catalysts can be broadly categorized into transition metals, metal-free Brønsted/Lewis acids and bases, and organocatalysts. researchgate.net

Transition Metal Catalysis: Various transition metals, including palladium, iron, gold, and cobalt, are effective catalysts for 2H-chromene synthesis. msu.edu

Palladium (Pd): Palladium catalysts are used in coupling reactions that generate precursors for cyclization. For example, a Pd(0) catalyst can facilitate the Stille coupling to form a vinyl quinone, which subsequently cyclizes to a 2H-chromene. nih.gov Palladium is also used in sequences involving hydroarylation and intramolecular C-O bond formation. msu.edu

Iron (Fe): Iron(III) salts, such as FeCl₃, are cost-effective catalysts for several transformations. They can promote the intramolecular alkyne-carbonyl metathesis of alkynyl ethers of salicylaldehydes to yield 3-substituted 2H-chromenes. msu.edu Iron catalysts have also been shown to favor the 6-endo-dig cyclization of 2-propargylphenol derivatives, leading selectively to 2H-chromenes over the 5-exo-dig pathway that would produce benzofurans. msu.edu Furthermore, iron(III) can catalyze tandem rearrangement/hetero-Diels-Alder reactions of 2H-chromenes. acs.org

Gold (Au) and Silver (Ag): Gold catalysts, often activated by a silver salt, are highly effective in the cycloisomerization of aryl propargyl ethers to form 2H-chromenes. msu.edu These catalysts activate the alkyne moiety, facilitating the nucleophilic attack of the phenolic oxygen.

Cobalt (Co): Cobalt-porphyrin complexes catalyze a unique route to 2H-chromenes from salicyl-N-tosylhydrazones and terminal alkynes. The mechanism involves the formation of a Co(III)-carbene radical intermediate, which then undergoes a series of steps including radical addition and hydrogen atom transfer to form the chromene ring. msu.edu

Organocatalysis and Acid/Base Catalysis: Metal-free catalysis offers advantages in preventing metal contamination in the final products. nih.gov

Base Catalysis: Bases like potassium carbonate are used to catalyze tandem oxa-Michael-Henry reactions between salicylaldehydes and nitroalkenes. organic-chemistry.org

Acid Catalysis: Brønsted acids can mediate the alkenylation of salicylaldehydes with boronic acids, leading to intermediates that can cyclize to form 2H-chromenes. researchgate.net

Amine Catalysis: Simple anilines can catalyze cascade reactions, such as the Mannich/cyclization sequence between naphthols and cinnamaldehydes, to produce benzo[h]chromenes through an in situ-generated o-QM intermediate. mdpi.com Chiral aminocatalysts, like diarylprolinol silyl (B83357) ethers, have been employed to achieve enantioselective synthesis of 2H-chromenes via domino oxa-Michael-Mannich reactions. organic-chemistry.org

Table 2: Influence of Catalysts on 2H-Chromene Synthesis

Catalyst Type Example(s) Role in Reaction Pathway References
Palladium Pd(PPh₃)₄, Pd(OAc)₂ Promotes cross-coupling and C-O bond formation. nih.govmsu.edu
Iron FeCl₃ Catalyzes alkyne-carbonyl metathesis and directs 6-endo-dig cyclization. msu.eduacs.org
Gold/Silver Ph₃PAuNTf₂, Au(I)/AgOTf Activates alkynes for intramolecular cycloisomerization. msu.edu
Cobalt [Co(II)(porphyrin)] Generates carbene radical intermediates for coupling and cyclization. msu.edu
Base K₂CO₃, DABCO Facilitates tandem oxa-Michael-Henry reactions. organic-chemistry.org
Acid HBF₄·OEt₂ Mediates alkenylation and subsequent cyclization. researchgate.net
Organocatalyst Proline derivatives, Anilines Enable asymmetric synthesis and catalyze cascade reactions via o-QM intermediates. organic-chemistry.orgmdpi.com

Intramolecular Rearrangements and Cycloaddition Reactions in Chromene Systems

The 2H-chromene ring is not merely a synthetic target but also a reactive scaffold capable of undergoing various transformations, including rearrangements and cycloaddition reactions. These reactions often proceed via the ring-opening of the 2H-chromene to form a vinyl-substituted ortho-quinone methide (oQM), which then acts as a reactive diene in cycloaddition reactions. acs.org

Iron-Catalyzed Rearrangement and Cycloaddition: Iron(III) salts can catalyze a tandem rearrangement/hetero-Diels-Alder reaction of 2H-chromenes. acs.org This process can occur as a homodimerization or as a cycloaddition with other electron-rich dienophiles. Mechanistic studies involving deuterium (B1214612) labeling have revealed a pathway involving a hydride shift and the formation of an oQM intermediate, which then participates in a [4+2] cycloaddition. acs.org For example, an electron-rich 2H-chromene can react with a dienophile like p-methoxystyrene under iron catalysis to afford complex chroman structures. acs.org

Formal [2+2] and [3+2] Cycloaddition Reactions: The reaction of 2H-chromenes with 2-alkoxy-1,4-benzoquinones, catalyzed by titanium(IV), can lead to formal [2+2] or [3+2] cycloaddition products. acs.org The outcome is dependent on the specific reaction conditions, such as the ratio of TiCl₄ to Ti(OiPr)₄ and the temperature. Under certain conditions, [2+2] adducts (cyclobutanes) are formed exclusively. These cyclobutane (B1203170) products can subsequently be rearranged to pterocarpan (B192222) structures upon treatment with protic acids, demonstrating the synthetic utility of these cycloaddition reactions. acs.org

1,3-Dipolar Cycloaddition Reactions: The double bond in the 2H-chromene ring, particularly when activated by an electron-withdrawing group at the 3-position (such as a nitro group), can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, 3-nitro-2H-chromenes react with azomethine ylides (generated from α-iminoesters) to form complex polycyclic chromenopyrrolidine derivatives. mdpi.com The stereochemical outcome of these reactions can be influenced by the substituents on the chromene ring; for example, a trifluoromethyl group at the 2-position can lead to high stereoselectivity. mdpi.com

Table 3: Cycloaddition Reactions of 2H-Chromene Systems

Reaction Type Reactants Catalyst/Conditions Product Type References
Hetero-Diels-Alder 2H-Chromene, Electron-rich dienophile Iron(III) salts Tetrahydrochromeno heterocycles acs.org
Formal [2+2] Cycloaddition 2H-Chromene, 2-Alkoxy-1,4-benzoquinone Titanium(IV) Cyclobutane adducts acs.org
1,3-Dipolar Cycloaddition 3-Nitro-2H-chromene, Azomethine ylide Heat or AgOAc Chromeno[3,4-c]pyrrolidines mdpi.com

Functional Group Transformations and Reactivity Profiles of this compound

The reactivity of this compound is determined by the interplay of its three key structural features: the 2H-chromene core, the butyl carboxylate group at the C3 position, and the chloro substituent on the aromatic ring at the C6 position.

Reactivity of the 2H-Chromene Core: The C3-C4 double bond in the dihydropyran ring is a primary site of reactivity. Analogous to other 2H-chromenes, this double bond can participate in cycloaddition reactions. The presence of the electron-withdrawing carboxylate group at C3 polarizes the double bond, making it susceptible to nucleophilic attack (Michael addition) and rendering it an active participant in cycloadditions, similar to the behavior observed in 3-nitro-2H-chromenes. nih.govmdpi.com The chlorine atom at the C6 position, being an electron-withdrawing group, can further influence the electronic properties of the benzopyran system.

Transformations of the Butyl Carboxylate Group: The ester functionality is a versatile handle for further synthetic modifications.

Hydrolysis: Under either acidic or basic conditions, the butyl ester can be hydrolyzed to the corresponding 6-chloro-2H-chromene-3-carboxylic acid. The synthesis of similar 2H-chromene-3-carboxylic acids is a known transformation. researchgate.netacs.org

Aminolysis/Amidation: The ester can react with amines, typically under heat or with catalysis, to form the corresponding amides. The synthesis of 2H-chromene-3-carboxamide derivatives has been explored for their biological activities. researchgate.net

Reaction with Hydrazines: Treatment of chromene-3-carboxylates with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 2-oxo-2H-chromene-3-carbohydrazides. nih.gov This reaction involves the nucleophilic acyl substitution of the butoxy group by hydrazine, providing a key intermediate for the synthesis of various heterocyclic compounds. nih.gov

Reactivity of the 6-Chloro Substituent: The chlorine atom is attached to the aromatic part of the chromene scaffold. As an aryl chloride, it is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or if the ring is highly activated. However, its most significant potential lies in transition metal-catalyzed cross-coupling reactions. It can serve as a handle for reactions such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents (aryl, vinyl, amino groups, etc.) at the C6 position. This functionalization is a common strategy for modifying the properties of heterocyclic compounds.

Table 4: Potential Reactivity and Transformations of this compound

Functional Group Potential Reaction Reagents/Conditions Resulting Functional Group
C3-C4 Double Bond Cycloaddition Dienes, Dipoles Fused polycyclic systems
C3-C4 Double Bond Michael Addition Nucleophiles C4-substituted chromanes
Butyl Ester Hydrolysis H₃O⁺ or OH⁻ Carboxylic Acid
Butyl Ester Amidation R₂NH, Heat Amide
Butyl Ester Hydrazinolysis N₂H₄·H₂O Carbohydrazide
6-Chloro Group Cross-Coupling (e.g., Suzuki) R-B(OH)₂, Pd catalyst, Base 6-Aryl/Vinyl group

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For Butyl 6-chloro-2H-chromene-3-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments

¹H NMR spectroscopy would provide information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the chromene ring, the vinylic proton, the methylene (B1212753) protons of the 2H-pyran ring, and the protons of the butyl ester group. The chemical shifts (δ) would be influenced by the electron-withdrawing effect of the chlorine atom and the ester functionality.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. nih.gov Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the butyl chain would appear in characteristic regions of the spectrum. nih.gov

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on general principles and data for related compounds. Specific experimental values are not available.)

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H7.0 - 8.0d, dd
Vinylic-H (C4-H)~7.8 - 8.5s
O-CH₂ (pyran ring)~4.8 - 5.2s
O-CH₂ (butyl ester)~4.0 - 4.3t
CH₂ (butyl chain)~1.6 - 1.8m
CH₂ (butyl chain)~1.3 - 1.5m
CH₃ (butyl chain)~0.9 - 1.0t

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on general principles and data for related compounds. Specific experimental values are not available.)

Carbon Predicted Chemical Shift (ppm)
C=O (ester)160 - 170
Aromatic/Vinylic C110 - 155
C-Cl125 - 135
O-CH₂ (pyran ring)65 - 75
O-CH₂ (butyl ester)60 - 70
CH₂ (butyl chain)20 - 40
CH₃ (butyl chain)10 - 15

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the butyl chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons (those without attached protons), such as the carbonyl carbon, the carbon bearing the chlorine atom, and the other non-protonated aromatic carbons, by observing their long-range couplings to nearby protons.

Vibrational Spectroscopy (Infrared) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group of the ester, the C-O bonds, the aromatic C=C bonds, and the C-Cl bond.

Table 3: Expected Characteristic IR Absorption Bands for this compound (Note: These are expected ranges and specific experimental values are not available.)

Functional Group Expected Wavenumber (cm⁻¹)
C=O Stretch (ester)1710 - 1740
C=C Stretch (aromatic)1450 - 1600
C-O Stretch (ester and ether)1000 - 1300
C-H Stretch (aliphatic)2850 - 3000
C-Cl Stretch600 - 800

High-Resolution Mass Spectrometry (HRMS) and LC-MS Analysis

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental formula of a compound. For this compound (C₁₄H₁₅ClO₃), the expected exact mass would be calculated and compared with the experimental value to confirm its molecular formula. The presence of the chlorine atom would result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) in the mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the purity of the compound and to obtain its mass spectrum.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Analysis of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic characteristics of molecules. By calculating the electron density, DFT methods can elucidate properties that are fundamental to a molecule's reactivity and interactions. For chromene derivatives, DFT studies are instrumental in understanding their biological and chemical activities.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Chromene Derivative

Molecular Orbital Energy (eV) Description
LUMO -1.5 Electron accepting capability
HOMO -6.2 Electron donating capability
HOMO-LUMO Gap 4.7 Indicator of chemical reactivity and stability

Note: These are representative values for a chromene scaffold; actual values for Butyl 6-chloro-2H-chromene-3-carboxylate would require specific calculation.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack.

In this compound, the MESP would show significant negative potential around the carbonyl oxygen of the ester group and the oxygen atom within the chromene ring, indicating these as likely sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms and the regions around the chlorine atom would exhibit positive electrostatic potential, suggesting their susceptibility to nucleophilic attack. MESP analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor.

Quantum Chemical Reactivity Descriptors

From the HOMO and LUMO energies derived from DFT calculations, a range of quantum chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity and stability.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2. It represents the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (1 / η).

Electrophilicity Index (ω): Calculated as χ² / (2η). This index measures the propensity of a species to accept electrons.

These descriptors are instrumental in rationalizing the outcomes of chemical reactions and in quantitative structure-activity relationship (QSAR) studies. For instance, the electrophilicity index can help to predict how this compound might behave in reactions involving charge transfer.

Table 2: Hypothetical Quantum Chemical Reactivity Descriptors

Descriptor Value Significance
Ionization Potential (I) 6.2 eV Energy required to remove an electron
Electron Affinity (A) 1.5 eV Energy released upon gaining an electron
Electronegativity (χ) 3.85 Ability to attract electrons
Chemical Hardness (η) 2.35 Resistance to charge transfer
Chemical Softness (S) 0.43 Reciprocal of hardness
Electrophilicity Index (ω) 3.15 Propensity to act as an electrophile

Note: These values are illustrative and based on typical ranges for similar organic molecules.

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of the molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and flexibility.

For this compound, a key area of conformational flexibility is the butyl ester chain. The rotation around the C-O and C-C single bonds of this chain can lead to various conformers. Conformational analysis, often performed using computational methods like DFT or molecular mechanics, can identify the most stable (lowest energy) conformations of the molecule. Understanding the preferred three-dimensional structure is essential, as the molecule's shape is a primary determinant of its biological activity. Studies on related chromene derivatives have shown that the orientation of substituents can be crucial for their interaction with biological targets.

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. For this compound, theoretical calculations would help in assigning the signals observed in the experimental spectra to specific protons and carbon atoms in the molecule.

Infrared (IR) Spectroscopy: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. This is particularly useful for identifying the characteristic vibrational modes, such as the C=O stretching of the ester and lactone groups, and the C-Cl stretching frequency. Comparing the computed spectrum with the experimental one can provide strong evidence for the synthesized structure.

Chemoinformatics and Advanced Molecular Modeling Approaches

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. For a molecule like this compound, chemoinformatic tools could be used to predict its physicochemical properties (e.g., solubility, lipophilicity) and to screen for potential biological activities by comparing its structural features against databases of known active compounds.

Advanced molecular modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to build mathematical models that correlate the structural or quantum chemical properties of a series of related chromene derivatives with their biological activity. Such models can then be used to predict the activity of new compounds like this compound and to guide the design of more potent analogs.

Structure Activity Relationship Sar Studies in 2h Chromene 3 Carboxylate Derivatives

Impact of Substituent Effects on Molecular Interactions and Selectivity

The nature and position of substituents on the 2H-chromene scaffold play a pivotal role in dictating the molecule's interactions with biological targets and, consequently, its selectivity. In the case of Butyl 6-chloro-2H-chromene-3-carboxylate, the chlorine atom at the 6-position and the butyl ester at the 3-position are key determinants of its physicochemical properties and potential biological activity.

The chlorine atom, being an electron-withdrawing group, significantly influences the electronic distribution of the aromatic ring. This alteration in electron density can affect how the molecule interacts with protein residues in a binding pocket. Studies on related halogenated chromenes have shown that such substituents can engage in various non-covalent interactions, including hydrogen bonds and halogen bonds. For instance, in the crystal structure of the closely related ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, the chlorine atom is involved in C-X···C=O dipolar interactions, which help direct the three-dimensional structure. nih.gov These types of interactions are critical for the stable binding of a ligand to its receptor.

Furthermore, the substituent effects in cation/π interactions are primarily governed by direct, through-space interactions with the substituents rather than through the polarization of the π-system. nih.gov This suggests that the chlorine atom at the 6-position can directly influence the binding affinity of the chromene ring with cationic sites on a biological target. The presence of electron-withdrawing substituents can enhance the strength of such interactions. rsc.org

The butyl ester group at the 3-position primarily influences the molecule's lipophilicity and steric profile. The size and flexibility of the butyl chain can impact how the molecule fits into a binding site and its ability to cross biological membranes. The interplay between the electronic effects of the 6-chloro substituent and the steric and lipophilic contributions of the butyl ester group is a key aspect of the SAR for this class of compounds.

Table 1: Influence of Substituents on Intermolecular Interactions in Chromene Derivatives

Substituent Position Type of Interaction Influenced Potential Effect on Activity
Chlorine 6 Halogen bonding, Dipole-dipole, Cation/π Modulation of binding affinity and selectivity
Butyl Ester 3 Hydrophobic interactions, Steric hindrance Alteration of solubility, membrane permeability, and receptor fit
Trifluoromethyl 2 Pseudo-halogen interactions Imparting unique biological activity

Regiostructural Dependencies in Chromene Derivatives and Their Influence on Activity

The specific placement of functional groups on the chromene ring system, known as regiochemistry, is a critical factor that governs the biological activity of these derivatives. SAR studies have consistently demonstrated that even minor changes in the position of a substituent can lead to significant variations in potency and selectivity.

For 2H-chromene-3-carboxylate derivatives, the 6-position has been identified as a key site for modification to modulate biological activity. Research on various 3-nitro-2-(trifluoromethyl)-2H-chromene analogs has shown that the 6-position is suitable for derivatization with a range of substituents, including halogens, without losing affinity for their target, the P2Y6 receptor. nih.gov Specifically, a 6-bromo analogue was found to have moderate affinity, indicating that halogen substitution at this position is well-tolerated and can be exploited to fine-tune the pharmacological profile. nih.gov This supports the rationale for investigating compounds like this compound.

The ester group at the 3-position is another critical regiochemical feature. The carboxylate moiety is often involved in crucial hydrogen bonding or ionic interactions with the target protein. The nature of the ester, in this case, a butyl ester, can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent and selective molecules.

Commonly Used Molecular Descriptors in QSAR:

Electronic Descriptors: These describe the electronic properties of the molecule and include parameters like partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electron-withdrawing nature of the chlorine atom would significantly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule and include descriptors such as molecular weight, volume, and surface area. The butyl group in the target compound would be a major contributor to its steric properties.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. The most common hydrophobic descriptor is the partition coefficient (logP). The butyl chain would increase the logP value of the molecule.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

By applying statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates the changes in the values of these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized 2H-chromene-3-carboxylate derivatives, thereby prioritizing the synthesis of the most promising candidates.

Table 2: Representative Molecular Descriptors for QSAR Studies of Chromene Derivatives

Descriptor Class Specific Descriptor Example Relevance to this compound
Electronic Hammett constant (σ) for the 6-chloro substituent Quantifies the electron-withdrawing effect of chlorine on the aromatic ring.
Steric Molar Refractivity (MR) of the butyl group Describes the volume and polarizability of the ester side chain.
Hydrophobic Calculated LogP (cLogP) Predicts the overall lipophilicity, influenced by both the chloro and butyl groups.
Topological Wiener Index Represents the structural branching and complexity.

Correlation of Electronic Properties with Functional Activity Profiles

The electronic properties of a molecule are fundamental to its reactivity and its ability to interact with biological macromolecules. In the context of this compound, the electronic landscape is significantly shaped by the presence of the chlorine atom and the carboxylate group.

The chlorine atom at the 6-position exerts a strong electron-withdrawing inductive effect, which reduces the electron density of the benzene (B151609) ring. This can have several consequences for the molecule's functional activity. For instance, a more electron-deficient aromatic ring may engage in stronger π-stacking or cation-π interactions with electron-rich amino acid residues in a protein's active site.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the electronic properties of molecules. These calculations can be used to determine the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map, for example, can identify the electron-rich and electron-poor regions of a molecule, which are likely to be involved in intermolecular interactions. For a molecule like this compound, the oxygen atoms of the carboxylate group would be expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors. Conversely, the regions around the hydrogen atoms would be electropositive. The chlorine atom can also exhibit a region of positive electrostatic potential on its outermost surface (a "sigma-hole"), which can participate in halogen bonding. nih.gov

The energies of the HOMO and LUMO are also important electronic properties that can be correlated with biological activity. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy is related to its ability to accept electrons. The energy gap between the HOMO and LUMO can be an indicator of the molecule's chemical reactivity and stability. Altering the substituents on the chromene ring, such as introducing the 6-chloro group, will modulate these orbital energies and thus can be correlated with changes in the functional activity profile. Studies on other chlorinated aromatic compounds have shown that halogen substitution significantly alters the reactive nature of the molecule. researchgate.net

Emerging Applications and Future Research Directions

Chromene Scaffold in Chemical Probe Development

The chromene scaffold is a privileged structure in the design and development of chemical probes, particularly fluorescent probes for bioimaging. researchgate.netaip.orgaip.org Its distinctive photophysical and chemical properties make it an ideal backbone for creating molecules that can detect and report on the presence of specific analytes within complex biological systems. researchgate.netaip.org

One of the most significant advancements in this area is the "thiol-chromene" click reaction, which allows for the selective and rapid detection of thiols. researchgate.netaip.org This reaction has been instrumental in developing probes for biologically important thiols such as cysteine, homocysteine, and glutathione. aip.org Beyond thiols, chromene-based probes have been engineered to detect a range of other analytes, including amino acids, hydrogen peroxide, and nitroreductase. researchgate.netaip.org

The versatility of the chromene scaffold also allows for the development of probes targeted to specific subcellular organelles. researchgate.net By incorporating specific targeting moieties, researchers can direct these fluorescent probes to locations such as the mitochondria or the endoplasmic reticulum, enabling the study of localized biochemical processes. nottingham.ac.uknih.gov Furthermore, the development of two-photon fluorescent probes based on the chromene structure offers advantages for deep-tissue imaging with reduced background fluorescence and photodamage. aip.orgaip.org

A notable example is a rhodamine-chromene-based turn-on fluorescent probe designed to monitor intracellular Cu²⁺ levels. nih.gov The inclusion of a chlorine group on the chromene moiety enhances the probe's lipophilicity and membrane permeability, facilitating its entry into living cells. nih.gov This probe exhibits a significant fluorescence increase upon binding to Cu²⁺, allowing for sensitive and selective detection of this important metal ion. nih.gov

Table 1: Examples of Chromene-Based Fluorescent Probes and their Applications

Probe TypeAnalyte DetectedKey FeaturesApplication
Thiol-Chromene Click ProbesThiols (e.g., Cysteine, Glutathione)High selectivity and rapid reaction kinetics. researchgate.netaip.orgMonitoring thiol levels in living cells and mice. aip.org
Rhodamine-Chromene HybridCopper (II) ions (Cu²⁺)Turn-on fluorescence response, good membrane permeability. nih.govImaging of intracellular Cu²⁺ in living cells. nih.gov
Dicyano-vinyl Benzopyran-ChromonePeroxynitrite (ONOO⁻)High sensitivity and selectivity, mitochondrial targeting. nottingham.ac.ukAccurate detection of peroxynitrite in mitochondria. nottingham.ac.uk
Dicyanomethylene-4H-chromeneVariousLong emission wavelengths (>600 nm). aip.orgFluorescent probes and dye-sensitized solar cells. aip.org

Potential Research Avenues in Materials Science for Novel Chromene-Based Architectures

The unique photophysical properties of chromene derivatives are not only valuable for chemical probes but also hold significant promise for the development of advanced materials. msu.edu The photochromic nature of some chromene compounds, which allows them to reversibly change color upon exposure to light, is a key area of interest for applications in smart materials, optical data storage, and molecular switches. researchgate.net

A particularly exciting frontier is the development of chromene-based BioAIEgens (Aggregation-Induced Emission luminogens). nih.govoup.com Unlike many conventional fluorescent dyes that suffer from aggregation-caused quenching in the solid state, AIEgens exhibit enhanced fluorescence emission when aggregated. oup.com This property is highly advantageous for applications in solid-state lighting, organic light-emitting diodes (OLEDs), and bioimaging. nih.gov The natural chromene scaffold, being a component of various natural products, offers the potential for creating biocompatible AIEgens with low toxicity. nih.govoup.com

Future research in this area will likely focus on the synthesis of novel chromene-based architectures with tailored photophysical properties. By systematically modifying the substituents on the chromene ring, researchers can fine-tune the emission color, quantum yield, and photochromic behavior of these materials. nih.gov The "in-water" synthesis of chromene derivatives is an emerging green chemistry approach that could facilitate the environmentally friendly production of these functional materials. nih.gov

Table 2: Potential Applications of Chromene-Based Materials

Material TypeKey PropertyPotential Application
Photochromic ChromenesReversible color change with light. researchgate.netSmart windows, optical data storage, molecular switches.
Chromene-Based BioAIEgensAggregation-Induced Emission. nih.govoup.comBioimaging, theragnostics, solid-state lighting.
Fluorescent Chromene DyesStrong fluorescence and photostability. aip.orgPigments, cosmetics, biodegradable agrochemicals. rsc.org

Role of Chromene Derivatives in Catalytic Systems and Organic Transformations

The chromene scaffold is not only a target for synthesis but also plays a role in the development of new catalytic systems and organic transformations. msu.eduresearchgate.net The synthesis of chromene derivatives itself has been a fertile ground for the application and development of various catalytic methodologies, including transition metal catalysis, organocatalysis, and photocatalysis. msu.eduresearchgate.net

Heterogeneous catalysts, such as those based on nanoparticles or supported on solid matrices, are gaining prominence for the synthesis of chromenes due to their ease of separation and recyclability. researchgate.nettandfonline.comacs.org For instance, silver dichromate nanoparticles have been used as an efficient catalyst for the synthesis of new chromene derivatives in aqueous media at room temperature. tandfonline.com Similarly, a magnetically recoverable nanocatalyst has been developed for the solvent-free synthesis of chromenes. nih.gov

Visible-light-mediated photoredox catalysis has emerged as a powerful and sustainable strategy for the construction and functionalization of chromene derivatives. researchgate.net These methods utilize light as an abundant and non-toxic energy source, enabling greener chemical transformations. researchgate.net

Looking ahead, chromene derivatives could be explored as ligands for transition metal catalysts or as organocatalysts themselves. The diverse functional groups that can be introduced onto the chromene scaffold provide opportunities to create chiral catalysts for asymmetric synthesis. Furthermore, the development of novel catalytic systems for the selective functionalization of the chromene ring will continue to be an active area of research. rsc.org

Development and Functionalization of Fluorescent Chromene Derivatives for Advanced Research Applications

The continuous development and functionalization of fluorescent chromene derivatives are crucial for pushing the boundaries of advanced research applications. aip.orgaip.org The versatility of the chromene scaffold allows for the creation of a wide array of fluorescent probes with tailored properties for specific applications. researchgate.netaip.org

One area of active development is the synthesis of chromene derivatives with large Stokes shifts and high quantum yields to improve the signal-to-noise ratio in fluorescence imaging. aip.org Dicyanomethylene-4H-chromene derivatives are particularly interesting in this regard, as they often exhibit long emission wavelengths, which are beneficial for in vivo imaging due to reduced light scattering and tissue autofluorescence. aip.org

The strategic functionalization of the chromene scaffold is key to developing probes with high selectivity and specificity. researchgate.netnih.gov By incorporating specific recognition motifs, researchers can design probes that respond to subtle changes in their microenvironment, such as pH, viscosity, or the presence of specific enzymes. researchgate.net The introduction of sulfonamide groups, for example, has been shown to direct chromene-based BioAIEgens to the endoplasmic reticulum. nih.gov

Future research will likely focus on the development of multifunctional chromene-based probes that can simultaneously detect multiple analytes or combine diagnostic and therapeutic functions (theranostics). nih.gov The integration of chromene fluorophores into more complex molecular systems, such as polymers and nanoparticles, will also open up new possibilities for advanced sensing and imaging applications.

Q & A

Basic: What synthetic routes are commonly employed to prepare Butyl 6-chloro-2H-chromene-3-carboxylate?

The compound is typically synthesized via esterification or nucleophilic substitution. A common approach involves reacting 6-chloro-2H-chromene-3-carboxylic acid (or its acyl chloride derivative) with butanol under acid catalysis (e.g., H₂SO₄) or using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). For example, 6-chloro-2H-chromene-3-carbonyl chloride (CAS 306935-54-6) can react with butanol in anhydrous conditions to form the ester . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products like hydrolysis intermediates.

Basic: What analytical techniques are essential for characterizing Butyl 6-chromo-2H-chromene-3-carboxylate?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and esterification. For instance, the downfield shift of the carbonyl carbon (~165–170 ppm in ¹³C NMR) verifies ester formation .
  • High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% is standard for research-grade material) .
  • Mass Spectrometry (MS): ESI-MS or GC-MS validates molecular weight (e.g., [M+H]⁺ peak at 229.056 g/mol for the acyl chloride precursor) .
  • X-ray Crystallography: Resolves stereochemical ambiguities in the chromene ring system, as seen in related chromene-carboxylate derivatives .

Advanced: How do electronic effects of substituents (e.g., chloro, butyl) influence the reactivity of the chromene core?

The electron-withdrawing chloro group at position 6 enhances electrophilicity of the chromene ring, facilitating nucleophilic attacks at the 3-carboxylate position. The butyl ester group introduces steric hindrance, which can slow down intermolecular reactions but stabilize the compound against enzymatic degradation in biological studies. Computational methods (e.g., DFT calculations) model these effects by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution . Substituent effects are critical when designing derivatives for structure-activity relationship (SAR) studies .

Advanced: What strategies resolve contradictions in spectral data during structure elucidation?

Discrepancies between experimental and predicted spectral data often arise from conformational flexibility or impurities. Strategies include:

  • 2D NMR (COSY, HSQC): Assigns coupling patterns and resolves overlapping signals.
  • Variable Temperature NMR: Identifies dynamic processes (e.g., ring-flipping in the chromene system).
  • Comparative Analysis: Cross-referencing with structurally analogous compounds, such as 2,6-dichlorobenzyl derivatives, to validate chemical shifts .
  • Crystallographic Validation: Resolves ambiguities in bond lengths and angles .

Advanced: How can researchers optimize reaction yields for derivatives of this compound?

  • Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst Selection: Lipase enzymes or organocatalysts (e.g., DMAP) improve esterification efficiency.
  • Microwave-Assisted Synthesis: Reduces reaction time and improves regioselectivity in chromene ring formation .
  • In Situ Monitoring: Techniques like FT-IR track carbonyl group conversion in real time.

Basic: What are the key applications of this compound in medicinal chemistry?

The compound serves as a precursor for bioactive molecules. For example:

  • Peptidomimetics: The chromene core is incorporated into protease inhibitors, as seen in peptidomimetic aldehydes targeting enzyme active sites .
  • Antimicrobial Agents: Chlorinated chromenes exhibit activity against bacterial efflux pumps .
  • Fluorescent Probes: The conjugated π-system enables use in cellular imaging.

Advanced: What computational methods predict the biological activity of chromene-carboxylate derivatives?

  • Molecular Docking: Simulates ligand-receptor interactions (e.g., with cytochrome P450 enzymes) .
  • Pharmacophore Modeling: Identifies essential structural features (e.g., chloro substituent for hydrophobic interactions).
  • ADMET Prediction: Tools like SwissADME evaluate bioavailability and toxicity profiles .

Basic: How should researchers handle stability issues during storage?

  • Temperature Control: Store at 0–6°C to prevent hydrolysis of the ester group, as recommended for structurally similar boronic acids .
  • Desiccants: Use anhydrous silica gel to mitigate moisture-induced degradation.
  • Light Sensitivity: Amber glass containers protect against UV-induced ring-opening reactions.

Advanced: How can substituent modifications enhance the compound’s pharmacokinetic properties?

  • Bioisosteric Replacement: Replace the butyl group with a tert-butyl moiety to improve metabolic stability, as demonstrated in related carboxylic acid derivatives .
  • Prodrug Design: Convert the ester to a phosphate salt for enhanced aqueous solubility .

Advanced: What statistical methods are appropriate for analyzing SAR data?

  • Multivariate Regression: Correlates substituent properties (e.g., Hammett σ values) with biological activity.
  • Principal Component Analysis (PCA): Reduces dimensionality in high-throughput screening datasets .
  • Bayesian Models: Predicts activity cliffs and optimizes lead compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.